4-azido-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-3-methoxybenzoic acid is an organic compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Nitration: The first step involves nitration of 3-methoxybenzoic acid to introduce a nitro group at the 4-position, forming 4-nitro-3-methoxybenzoic acid.
Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-3-methoxybenzoic acid.
Azidation: Finally, the amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions, resulting in this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of safer and more efficient azidation protocols.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group is reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium nitrite, and acidic conditions.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
4-Azido-3-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive azido group.
Mechanism of Action
The mechanism by which 4-azido-3-methoxybenzoic acid exerts its effects is primarily through its reactive azido group. This group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The methoxy group can also influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Azidobenzoic Acid: Lacks the methoxy group, making it less soluble in organic solvents.
3-Azido-4-methoxybenzoic Acid: Positional isomer with different reactivity and properties.
4-Amino-3-methoxybenzoic Acid: Precursor in the synthesis of 4-azido-3-methoxybenzoic acid.
Uniqueness: this compound is unique due to the combination of the azido and methoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical transformations and solubility characteristics.
Properties
CAS No. |
1417719-65-3 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.